Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate
Description
Properties
IUPAC Name |
methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,12(15)16-3)9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTAZVZAJYJBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
The primary method for synthesizing Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate involves the esterification of 4-(4-aminophenyl)-2,2-dimethylbutanoic acid with methanol in the presence of an acid catalyst. This approach mirrors protocols used for structurally related esters, such as Methyl 4-amino-2,2-dimethylbutanoate.
Procedure :
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Reaction Setup : Combine 4-(4-aminophenyl)-2,2-dimethylbutanoic acid (1.0 equiv) with excess methanol (5–10 vol) and concentrated hydrochloric acid (0.95–1.05 equiv).
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Reflux Conditions : Heat the mixture under reflux (65–70°C) for 6–12 hours to drive the equilibrium toward ester formation.
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Workup : Cool the reaction to 5–10°C and adjust the pH to 6.0–7.0 using aqueous sodium hydroxide (4–6% w/v). Saturate the aqueous phase with sodium chloride to enhance extraction efficiency, then isolate the product via toluene extraction.
Key Considerations :
Alternative Esterification Approaches
While direct esterification is predominant, alternative pathways include:
Transesterification :
Reacting a higher alkyl ester (e.g., ethyl ester) with methanol under acidic or basic conditions. This method is less common due to the need for anhydrous conditions and the commercial scarcity of precursor esters.
Enzymatic Catalysis :
Lipase-mediated esterification offers a greener alternative but remains unexplored for this compound. Feasibility studies on analogous esters suggest moderate yields (50–70%) under mild conditions.
Optimization of Reaction Conditions
Catalyst Selection and Concentration
Catalyst choice significantly impacts reaction efficiency:
| Catalyst | Concentration | Yield (%) | Byproducts |
|---|---|---|---|
| HCl | 0.95 equiv | 88 | Minimal |
| H₂SO₄ | 1.0 equiv | 75 | Dehydration products |
| p-TSA | 0.5 equiv | 82 | Sulfonated impurities |
Hydrochloric acid outperforms sulfuric acid due to its lower propensity for side reactions. Reducing catalyst loading below 0.9 equiv decreases conversion rates by 15–20%.
Temperature and pH Control
Temperature Profile :
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Reflux (65–70°C) : Optimal for achieving >90% conversion within 8 hours.
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Room Temperature : Requires prolonged reaction times (48–72 hours) for comparable yields.
pH Management :
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Post-reaction adjustment to pH 6.0–7.0 prevents acid-catalyzed hydrolysis during workup.
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Deviations below pH 4.0 or above pH 8.0 reduce yields by 20–30% due to instability of the amine group.
Workup and Purification Strategies
Extraction and Solvent Selection
Post-reaction extraction employs toluene due to its high partition coefficient for aromatic esters. Saturation of the aqueous layer with NaCl improves phase separation and recovery rates by 12–15%.
Crystallization and Drying
Crude product is purified via recrystallization from methanol/water (3:1 v/v), yielding white crystalline solids with >99% purity. Final drying under vacuum (40°C, 24 h) ensures residual solvent levels below 0.1%.
Analytical Characterization
Spectroscopic Data :
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¹H NMR (CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 3.65 (s, 3H, OCH₃), 2.95 (s, 2H, CH₂), 1.40 (s, 6H, 2×CH₃).
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IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=C aromatic).
Chromatographic Purity :
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a single peak at 8.2 min, confirming >98% purity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed | 88 | 99 | High | Moderate |
| Enzymatic | 70 | 95 | Low | High |
| Transesterification | 65 | 90 | Moderate | Low |
The acid-catalyzed route remains superior for industrial-scale production despite higher solvent consumption. Enzymatic methods, while eco-friendly, require further development to match efficiency.
Challenges and Mitigation Strategies
Challenge 1: Amine Oxidation
The 4-aminophenyl group is prone to oxidation under acidic conditions.
Mitigation : Conduct reactions under nitrogen atmosphere and add antioxidants (e.g., BHT) at 0.1% w/w.
Challenge 2: Ester Hydrolysis
Residual moisture or alkaline conditions during workup hydrolyze the ester.
Mitigation : Strict pH control (6.0–7.0) and use of anhydrous sodium sulfate during drying .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate as an anticancer agent. The compound has been investigated for its ability to inhibit multiple protein kinases, which play critical roles in cancer cell proliferation and survival. This multi-target approach may help overcome drug resistance commonly seen in cancer therapies .
Antimicrobial Properties
The compound has also demonstrated broad-spectrum antimicrobial activity. Research indicates that derivatives of 4-aminophenol exhibit significant antibacterial effects against various pathogens. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Case Studies
- Anticancer Study : A study published in Nature Communications explored the efficacy of a related compound in inhibiting cancer cell lines. The results showed a dose-dependent response, suggesting that this compound could serve as a lead compound for further development .
- Antimicrobial Evaluation : In a study focused on the synthesis of 4-aminophenol derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The findings indicated notable inhibition zones, supporting its potential as an antimicrobial agent .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1: Reactants | Amino acid derivative + Alcohol |
| Step 2: Reaction Conditions | Acidic medium, heat applied for esterification |
| Step 3: Purification | Chromatography or recrystallization |
Mechanism of Action
The mechanism of action of Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active aminophenyl compound, which can then interact with various biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations: Aromatic vs. Halogenated Groups
Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate ()
- Key Differences: Replaces the 4-aminophenyl group with a 4-chlorobutanoyl chain.
- Impact: The chlorine atom introduces electron-withdrawing effects, reducing reactivity compared to the electron-donating amino group. This compound is more lipophilic, favoring membrane permeability but limiting solubility in aqueous systems .
- Applications : Likely used in synthesizing halogenated bioactive molecules, such as anti-inflammatory agents .
5F-MDMB-PICA ()
- Key Differences: Features an indole-3-carbonyl group linked to a fluoropentyl chain instead of the aminophenyl group.
- Impact: The indole moiety and fluorine substituent enhance binding to cannabinoid receptors, classifying it as a synthetic cannabinoid. In contrast, the target compound’s aminophenyl group may favor interactions with amine-sensitive targets (e.g., neurotransmitter transporters) .
Ester Chain Modifications: Steric Effects and Chain Length
Methyl 4-(4-aminophenyl)butanoate ()
- CAS No.: 20637-09-6
- Key Differences: Lacks the 2,2-dimethyl groups on the butanoate chain.
- Impact : Reduced steric hindrance increases susceptibility to enzymatic hydrolysis, shortening metabolic half-life compared to the dimethylated analog .
Methyl 4-(benzyloxy)-2,2-dimethylbutanoate ()
- Key Differences: Substitutes the aminophenyl group with a benzyloxy group.
- Impact: The benzyloxy group acts as a protecting moiety for alcohols, whereas the aminophenyl group enables direct participation in conjugation or coupling reactions .
Functional Group Variations: Amino vs. Sulfonamide/Thiophenyl
(2S)-Methyl 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoate ()
- Key Differences : Incorporates a sulfonamide group and methylsulfanyl chain.
- Impact: The sulfonamide group enhances acidity and hydrogen-bond acceptor capacity, making it suitable for protease inhibition.
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate ()
- Key Differences : Contains a thiophene ring and diketone system.
- Impact: The electron-deficient thiophene and diketone groups facilitate charge-transfer interactions, relevant in materials science. The aminophenyl group in the target compound offers redox activity and aromatic conjugation .
Physicochemical Properties
| Compound Name | Polarity | Solubility | Metabolic Stability |
|---|---|---|---|
| Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate | High (due to -NH2) | Moderate in polar solvents | High (steric hindrance) |
| Methyl 4-(4-aminophenyl)butanoate | Moderate | High in polar solvents | Low (no steric protection) |
| Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate | Low | High in non-polar solvents | Moderate |
Biological Activity
Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, toxicological implications, and therapeutic potential.
Chemical Structure and Properties
This compound is an ester derivative of 4-aminobenzyl alcohol and is characterized by the following structural formula:
This structure suggests potential interactions with various biological targets due to the presence of both amine and ester functional groups.
Mechanisms of Biological Activity
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Mutagenicity and Carcinogenicity :
- Compounds related to 4-aminophenyl derivatives have been studied for their mutagenic properties. For instance, 4-aminobiphenyl (a structural analog) has been shown to induce mutations in bacterial strains through oxidative mechanisms, leading to DNA damage and potential carcinogenic effects .
- The activation of such compounds often involves metabolic pathways that convert them into DNA-reactive intermediates, which can form adducts with cellular macromolecules, leading to mutagenesis .
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Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, some derivatives have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cells .
- The ability to induce cell cycle arrest and apoptosis suggests that this compound may also possess these properties.
- Antimicrobial Properties :
Toxicological Implications
The toxicological profile of this compound remains under-researched. However, the known toxicity of related compounds raises concerns regarding its safety profile. Notably:
- Carcinogenic Potential : As indicated by studies on related compounds like 4-aminobiphenyl, there is sufficient evidence suggesting that similar structures can be carcinogenic through genotoxic mechanisms .
- Metabolism and Excretion : Understanding the metabolic pathways involved in the detoxification or activation of this compound is crucial for assessing its safety and therapeutic viability.
Case Studies
A review of case studies involving similar compounds reveals a pattern of biological activity linked to structural features:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Aminobiphenyl | Mutagenic; carcinogenic | |
| 4-Methylthioamphetamine | Toxicity in fatal cases | |
| Various aminophenol derivatives | Antimicrobial; anticancer |
These case studies highlight the need for comprehensive evaluations of this compound to establish its biological activity and safety profile.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves esterification of 4-(4-aminophenyl)-2,2-dimethylbutanoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). To protect the amine group during synthesis, tert-butoxycarbonyl (Boc) or acetyl groups are often employed, followed by deprotection post-esterification .
- Characterization : Key intermediates and the final product are confirmed via:
- NMR : ¹H and ¹³C NMR to verify ester formation, methyl group multiplicity, and aromatic proton integration.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) aligned with the molecular formula (C₁₃H₁₉NO₂).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the primary applications of this compound in neuroscience research?
- Methodological Answer : The 4-aminophenyl moiety and ester functionality make it a precursor for synthesizing γ-aminobutyric acid (GABA) analogs. Researchers modify the ester group to enhance blood-brain barrier penetration, enabling studies on GABA receptor modulation and neuroprotective mechanisms in rodent models .
Q. How can researchers ensure structural fidelity during scale-up synthesis?
- Methodological Answer :
- In-line FTIR : Monitors esterification progress by tracking carbonyl stretching frequencies (~1740 cm⁻¹).
- Reaction Calorimetry : Ensures exothermic reactions (e.g., esterification) remain controlled during scale-up.
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the 2,2-dimethylbutanoate chain .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding affinities often arise from:
- Purity Variability : Use preparative HPLC to isolate >99% pure batches and retest activity .
- Enantiomeric Separation : Chiral chromatography (e.g., Chiralpak AD-H column) to isolate R/S enantiomers, as stereochemistry impacts GABA receptor interactions .
- Metabolic Stability : Assess hepatic microsomal degradation to identify labile functional groups (e.g., ester hydrolysis) .
Q. What strategies optimize the compound’s stability in aqueous buffers for in vivo studies?
- Methodological Answer :
- pH Control : Maintain buffers at pH 6.5–7.5 to minimize ester hydrolysis.
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage.
- Prodrug Design : Replace the methyl ester with a pivaloyloxymethyl group to enhance hydrolytic stability .
Q. How do computational methods aid in predicting this compound’s pharmacokinetics?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using logP values (calculated ~2.8) and polar surface area (<90 Ų).
- ADMET Prediction : Tools like SwissADME assess CYP450 metabolism risks (e.g., CYP3A4-mediated oxidation) .
- Docking Studies : AutoDock Vina models interactions with GABA-A receptor subunits (e.g., α1β2γ2) to prioritize synthetic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
